3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H7IN2 It is a derivative of pyrrolo[2,3-b]pyridine, where an iodine atom is substituted at the 3-position and a methyl group at the 2-position
Scientific Research Applications
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
- Primary Targets : 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (referred to as “compound 4h” in research) primarily targets fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- Role of FGFRs : These receptors play a crucial role in signal transduction pathways that regulate cell proliferation, migration, angiogenesis, and organ development . Abnormal activation of FGFR signaling due to mutations or amplification is associated with various cancers.
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which influence cell growth, survival, and angiogenesis .
- Downstream Effects : Activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy .
- Affected Pathways : These include cell proliferation, angiogenesis, and migration .
- Impact on Bioavailability : Low molecular weight of this compound makes it an appealing lead compound for subsequent optimization .
- Cellular Effects : In vitro studies show that compound 4h inhibits breast cancer cell proliferation (4T1 cells) and induces apoptosis. It also significantly reduces cell migration and invasion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
The safety information for “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination.
Another method involves the cyclization of appropriate precursors. For instance, starting from 2-methyl-3-nitropyridine, reduction to the corresponding amine followed by cyclization with an appropriate reagent can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Products like 3-azido-2-methyl-1H-pyrrolo[2,3-b]pyridine or 3-thio-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation: 3-iodo-2-carboxy-1H-pyrrolo[2,3-b]pyridine or 3-iodo-2-formyl-1H-pyrrolo[2,3-b]pyridine.
Reduction: 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 2-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom at the 3-position allows for unique substitution reactions, while the methyl group at the 2-position can affect the compound’s overall stability and interaction with biological targets.
Properties
IUPAC Name |
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCUDXPHMXQDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678638 |
Source
|
Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256964-50-7 |
Source
|
Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.